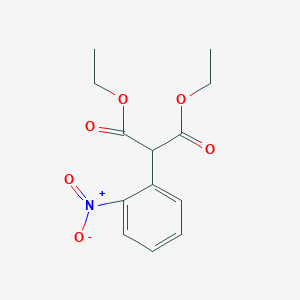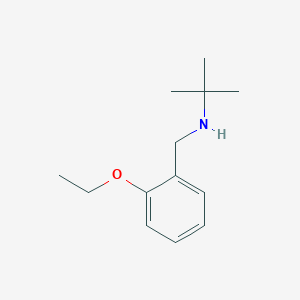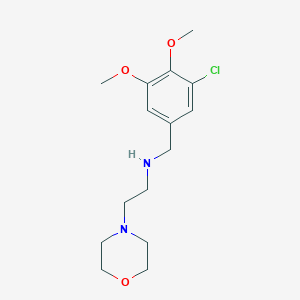
Diethyl (2-nitrophenyl)malonate
Overview
Description
Diethyl (2-nitrophenyl)malonate is a chemical compound with the molecular formula C13H15NO6 . It is a derivative of malonic ester, which is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of this compound can be achieved through the selective monohydrolysis of symmetric diesters . Another method involves the reaction of sodium diethyl malonate and hexa-fluorobenzene . The malonic ester synthesis provides a route to a wide variety of carboxylic acids and methyl ketones .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The average mass is 281.261 Da and the monoisotopic mass is 281.089935 Da .Chemical Reactions Analysis
As a derivative of diethyl malonate, this compound can undergo various chemical reactions. For instance, it can be combined with urea under the action of a strong base to form a barbiturate .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 390.1±27.0 °C at 760 mmHg, and a flash point of 159.9±25.7 °C . It has 7 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .Scientific Research Applications
Synthesis of Precursors for Quinoline Derivatives : Diethyl 2-((4-nitroanilino)methylene)malonate, a derivative of Diethyl (2-nitrophenyl)malonate, serves as a precursor in synthesizing quinoline derivatives with biological activities like antiviral, immunosuppressive, anticancer, and photoprotector properties. A novel synthesis method for this compound at room temperature has been developed, offering potential for industrial-scale production (Valle et al., 2018).
Use in Michael Reaction : The Michael reaction of diethyl methylenemalonate with diethyl malonate, catalyzed by piperidine or potassium hydroxide, has been explored. Nitro- and fluoronitro-substituted malonates, potentially derived from this compound, are valuable intermediates in synthesizing compounds and polymers for use in propellants and explosives (Baum & Guest, 1979).
Electrophilic Amination Reagent : Diethyl 2-[N-(p-methoxyphenyl)imino]malonate, another derivative, has been used in amination reactions with alkyl Grignard reagents. These reactions produce N-alkylation products that can be converted into N-alkyl-p-anisidines (Niwa et al., 2002).
Synthesis of Mesogenic Malonates : Diethyl‐2‐{n‐[4‐(4‐nitrophenylazo)‐phenoxy]alkyl}malonate and its derivatives have been synthesized and analyzed for their crystal and molecular structures. These structures are significant in understanding the material's properties (Körner & Zugenmaier, 1993).
C-Alkylation of Nitroso Chlorides : The reactions of nitroso chlorides with diethyl malonate have been studied, resulting in α-substituted oximes with a diethyl malonate moiety. This process is useful for synthesizing various organic compounds (Bizjaev et al., 2004).
Supramolecular Assembly Formation : Diethyl aryl amino methylene malonate derivatives have been studied for their crystal structures and molecular conformations, highlighting the role of non-covalent interactions in their formation. This study aids in understanding the assembly and interactions of such compounds (Shaik et al., 2019).
Intermediates in Anticancer Drug Synthesis : Diethyl 2-(2-chloronicotinoyl)malonate, a related compound, is an important intermediate in small molecule anticancer drugs. A new method for its synthesis has been explored, highlighting its significance in pharmaceutical research (Xiong et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
diethyl 2-(2-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-7-5-6-8-10(9)14(17)18/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUAMWVPTIVCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236591 | |
| Record name | Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10565-14-7 | |
| Record name | Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10565-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B249570.png)
![N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249572.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B249574.png)
![4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B249576.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1-propanamine](/img/structure/B249577.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(thiophen-3-ylmethyl)ethanamine](/img/structure/B249578.png)
![{2-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249581.png)
![N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B249586.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)



![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B249594.png)